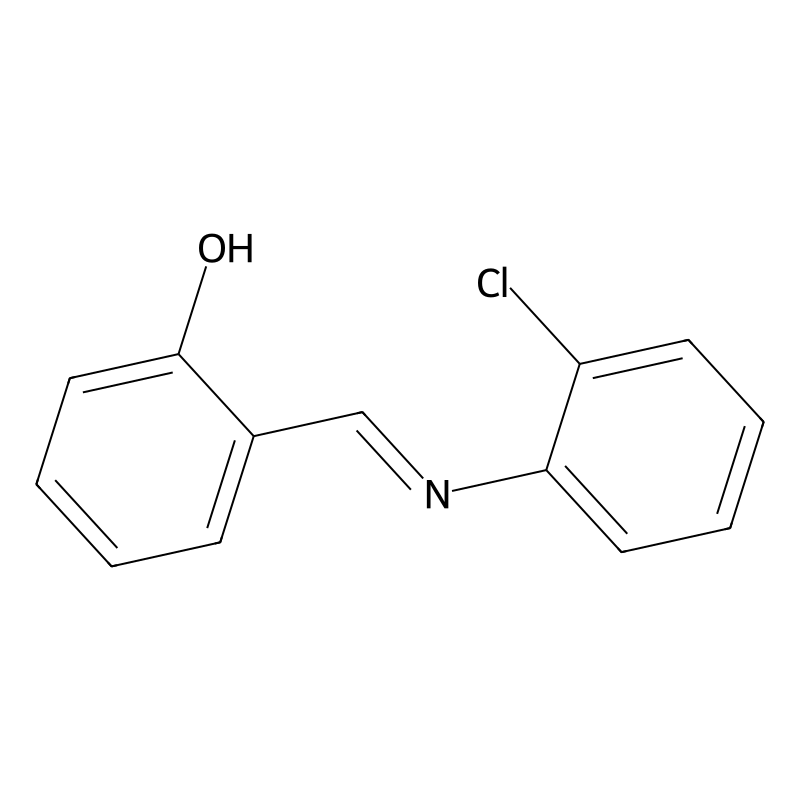

Salicylidene o-chloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Salicylidene o-chloroaniline (also known as α-(2-Chlorophenylimino)-ortho-cresol) is a heterocyclic compound with the chemical formula C₁₃H₁₀ClNO. Its synthesis is achieved through the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and o-chloroaniline (2-chloroaniline). The resulting compound exists in various crystalline forms, known as polymorphs, each with distinct physical properties.

Researchers have employed various techniques to characterize salicylidene o-chloroaniline, including:

- X-ray crystallography: This technique helps determine the precise arrangement of atoms within the crystal lattice of different polymorphs [].

- Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing its vibrational modes [].

- Mass spectrometry: This technique helps determine the molecular weight and identify the fragmentation patterns of the molecule [].

These characterization techniques allow researchers to understand the structure and properties of salicylidene o-chloroaniline in detail.

Potential Applications:

While extensive research on salicylidene o-chloroaniline's specific applications is ongoing, its properties suggest potential in:

- Liquid crystals: The presence of rigid and flexible moieties within the molecule makes it a candidate for the development of liquid crystals, which are crucial components in various display technologies [].

- Non-linear optics: The compound's structure exhibits potential for applications in non-linear optics, a field concerned with the interaction of light and matter, leading to the generation of new frequencies of light [].

Salicylidene o-chloroaniline is an organic compound with the molecular formula C₁₃H₁₀ClNO. It features a salicylidene moiety, which is characterized by the presence of a salicylaldehyde group attached to an o-chloroaniline. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry. Its structure includes a hydroxyl group, a chlorine atom, and an imine functional group, which contribute to its unique chemical properties and biological activities .

- Condensation Reaction: The primary method of synthesis involves the condensation of p-hydroxybenzaldehyde and p-chloroaniline under alkaline conditions. This reaction typically yields salicylidene o-chloroaniline along with water as a byproduct .

- Hydrolysis: In aqueous environments, salicylidene o-chloroaniline can hydrolyze to form the corresponding amine and aldehyde.

- Redox Reactions: The compound can participate in redox reactions, particularly under photochemical conditions, leading to various derivatives .

Salicylidene o-chloroaniline exhibits notable biological activities:

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various bacteria and fungi, making it a candidate for pharmaceutical applications.

- Corrosion Inhibition: Research has shown that salicylidene o-chloroaniline can act as an effective corrosion inhibitor in acidic environments, demonstrating significant efficiency in protecting metals from corrosion .

- Toxicity: While it has beneficial properties, salicylidene o-chloroaniline is also toxic. It poses risks if ingested or if it comes into contact with skin, highlighting the need for careful handling in laboratory settings.

The synthesis of salicylidene o-chloroaniline typically follows these steps:

- Reagents: Combine p-hydroxybenzaldehyde and p-chloroaniline.

- Conditions: Conduct the reaction under alkaline conditions, often using sodium hydroxide as a catalyst.

- Isolation: After the reaction is complete, isolate the product through crystallization or extraction methods.

- Purification: Purify the compound using techniques such as recrystallization or chromatography to obtain high-purity salicylidene o-chloroaniline .

Salicylidene o-chloroaniline has diverse applications:

- Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound in drug development.

- Corrosion Protection: Its effectiveness as a corrosion inhibitor makes it valuable in industrial applications where metal protection is crucial.

- Material Science: The compound can be utilized in synthesizing other organic materials or as a ligand in coordination chemistry .

Research into the interactions of salicylidene o-chloroaniline focuses on its role as a ligand in coordination complexes. Interaction studies reveal that it can form stable complexes with various metal ions, which may enhance its biological activity or alter its physical properties. These studies are essential for understanding how modifications to the compound's structure can influence its reactivity and potential applications .

Several compounds share structural similarities with salicylidene o-chloroaniline:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Salicylidene p-chloroaniline | Similar imine structure but with para substitution | Different biological activity profile |

| N-salicylidene-p-chloroaniline | Contains an additional nitrogen atom in the structure | Exhibits enhanced corrosion inhibition properties |

| 2-Hydroxybenzaldehyde | Lacks the amine component | Primarily used as an intermediate in organic synthesis |

Salicylidene o-chloroaniline is unique due to its specific combination of functional groups that confer both biological activity and utility in industrial applications. Its distinct reactivity patterns set it apart from similar compounds, particularly in terms of its efficacy as a corrosion inhibitor and antimicrobial agent .

The crystallographic structure of salicylidene o-chloroaniline and related compounds has been extensively studied using single-crystal X-ray diffraction techniques [4] [5]. Research has revealed that this compound crystallizes in orthorhombic space groups, with specific structural parameters varying depending on the substitution pattern and crystallization conditions [4] [5].

Related salicylideneaniline derivatives demonstrate crystallization in various space groups, including orthorhombic Pna₂₁ with unit cell parameters a = 14.668(4) Å, b = 6.084(3) Å, c = 27.980(4) Å, and Z = 8 [4] [5]. The crystal structures typically contain multiple independent molecules in the asymmetric unit, with Z' values ranging from 1 to 2 depending on the specific derivative [6].

Table 1: Representative Crystallographic Parameters for Salicylideneaniline Derivatives

| Parameter | Value | Reference Structure |

|---|---|---|

| Space Group | Pna₂₁ | N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline |

| a (Å) | 14.668(4) | [4] [5] |

| b (Å) | 6.084(3) | [4] [5] |

| c (Å) | 27.980(4) | [4] [5] |

| Volume (ų) | 2496.9(2) | [4] [5] |

| Z | 8 | [4] [5] |

| Density (Mg/m³) | 1.501 | [4] [5] |

The crystallographic analysis reveals that molecules within the crystal lattice are interconnected through various intermolecular interactions, including hydrogen bonding and van der Waals forces [4] [5]. These structural arrangements significantly influence the photochromic properties and thermal behavior of the compounds [3] [7].

Molecular Conformations

The molecular conformations of salicylidene o-chloroaniline are characterized by the relative orientation of the two aromatic rings connected through the imine linkage [3] [7]. Structural studies have demonstrated that these compounds can adopt both planar and non-planar conformations, with significant implications for their photochromic behavior [3] [7].

Conformational analysis using semi-empirical quantum mechanical AM1 calculations has revealed that the optimized geometry corresponds to a nearly planar conformation as the most stable arrangement [4] [5]. The energy profiles indicate that conformational stability is primarily determined by non-bonded steric interactions between atoms in different aromatic rings [4] [5].

The molecular structure exhibits intramolecular hydrogen bonding between nitrogen and oxygen atoms, with distances significantly shorter than the sum of van der Waals radii [4] [5]. These intramolecular interactions play a crucial role in stabilizing specific conformations and influencing the tautomeric equilibrium between enol-imine and keto-amine forms [8] [9].

Dihedral Angle Analysis

Dihedral angle analysis represents a critical aspect of structural characterization for salicylideneaniline derivatives, as these angles directly correlate with photochromic properties [3] [7]. Research has established clear relationships between dihedral angles and the ability of compounds to undergo photoisomerization in the solid state [3] [7].

Table 2: Dihedral Angle Relationships in Salicylideneaniline Derivatives

| Dihedral Angle Range | Photochromic Behavior | Structural Characteristics |

|---|---|---|

| < 20° | Non-photochromic | Planar molecules, tight packing |

| 20-30° | Variable | Intermediate behavior |

| > 30° | Photochromic | Non-planar, loose packing |

Studies have demonstrated that crystals with dihedral angles less than 20° between the two benzene rings are consistently non-photochromic, whereas those with dihedral angles greater than 30° exhibit photochromic behavior [7]. The intermediate range of 20-30° shows variable behavior, where compounds may be either photochromic or non-photochromic depending on additional structural factors [7].

The dihedral angle analysis has revealed that photochromic salicylideneanilines typically have angles ranging from 30° to over 80°, with the exact value depending on substituent effects and crystal packing arrangements [3]. These findings have been instrumental in developing predictive models for photochromic behavior based on structural parameters [3].

Hirshfeld Surface Analysis and Void Volumes

Hirshfeld surface analysis provides detailed insights into intermolecular interactions and crystal packing efficiency in salicylidene o-chloroaniline structures [10] [11]. This analytical approach maps the electron density distribution around molecules and quantifies various types of intermolecular contacts [10] [11].

The Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts typically comprise the largest proportion of intermolecular interactions, accounting for approximately 45-65% of the total surface area [10]. Carbon-hydrogen contacts represent the second most significant interaction type, contributing 18-35% of the total contacts depending on the specific substitution pattern [10].

Table 3: Hirshfeld Surface Contact Distribution

| Contact Type | Percentage Range | Structural Significance |

|---|---|---|

| H···H | 45-65% | Van der Waals interactions |

| C···H/H···C | 18-35% | Weak hydrogen bonding |

| H···O | 10-18% | Hydrogen bonding |

| C···C | 5-14% | π-π interactions |

Void volume analysis indicates that photochromic compounds generally exhibit larger void volumes per molecule (>55 ų) compared to non-photochromic variants (<55 ų) [3]. This relationship between void volume and photochromic behavior suggests that molecular motion required for photoisomerization necessitates adequate free space within the crystal lattice [3].

The combination of dihedral angle and Hirshfeld surface volume parameters has achieved remarkable accuracy (>85%) in predicting photochromic behavior of salicylideneaniline crystals [3]. This predictive capability represents a significant advance in crystal engineering and materials design [3].

Tautomeric Forms: Enol-Imine and Keto-Amine

Salicylidene o-chloroaniline exhibits tautomeric equilibrium between enol-imine and keto-amine forms, which is fundamental to understanding its photochromic and thermochromic properties [8] [9] [12]. The tautomeric interconversion involves intramolecular proton transfer from the hydroxyl oxygen atom to the imine nitrogen atom [8] [9].

In solution, both tautomeric forms can coexist in rapid equilibrium, with the relative populations influenced by solvent polarity, temperature, and molecular substitution patterns [12]. However, in the solid state, typically only one tautomer predominates, although rare cases have been reported where both forms coexist in the same crystal [8] [9].

Table 4: Tautomeric Form Characteristics

| Tautomeric Form | Structural Features | Spectroscopic Signatures |

|---|---|---|

| Enol-Imine | C-OH bond ~1.32-1.34 Å | ¹H NMR: OH ~13 ppm |

| Keto-Amine | C=O bond ~1.25 Å | ¹H NMR: NH ~8-9 ppm |

Crystallographic studies have identified the predominant tautomeric form through electron density mapping and bond length analysis [8] [9]. The C-OH bond lengths of approximately 1.328 Å and the presence of very short C=C bonds suggest significant contribution from the keto tautomer in certain derivatives [4] [5].

The photoisomerization process involves conversion between enol-imine and trans-keto forms upon ultraviolet irradiation [3] [8]. This transformation is accompanied by changes in molecular geometry and intermolecular interactions, resulting in observable color changes in the solid state [3] [8].

X-ray Diffraction Studies

X-ray diffraction studies have provided comprehensive structural information about salicylidene o-chloroaniline and its derivatives [4] [7] [6]. These investigations have employed both single-crystal and powder diffraction techniques to elucidate molecular arrangements and intermolecular interactions [4] [7] [6].

Single-crystal X-ray diffraction analysis has revealed detailed bond lengths and angles, confirming the presence of intramolecular hydrogen bonding with N···O distances ranging from 2.553(6) to 2.620(5) Å [4] [5]. These distances are significantly shorter than the sum of van der Waals radii, indicating strong intramolecular interactions [4] [5].

Table 5: Key Structural Parameters from X-ray Diffraction

| Bond/Distance | Length (Å) | Significance |

|---|---|---|

| C=N (imine) | 1.263-1.299 | Schiff base linkage |

| C-OH (phenolic) | 1.343-1.364 | Tautomeric indicator |

| N···O (intramolecular) | 2.553-2.620 | Hydrogen bonding |

| Intermolecular O-H···O | 2.557(5) | Crystal packing |

Variable temperature X-ray diffraction studies have revealed phase transitions and structural changes associated with thermochromic behavior [13]. These investigations have identified multiple polymorphic forms with distinct thermal responses, including jumping and exploding behaviors in certain derivatives [13].

The X-ray diffraction data have been crucial in establishing structure-property relationships, particularly the correlation between molecular planarity and photochromic behavior [7]. These findings have enabled the development of predictive models for designing new photochromic materials [3] [7].

Solid-State Nuclear Magnetic Resonance Investigations

Solid-state Nuclear Magnetic Resonance spectroscopy has emerged as a powerful technique for characterizing the local electronic environment and molecular dynamics in salicylideneaniline compounds [14] [15] [16]. These investigations have provided insights complementary to X-ray diffraction studies, particularly regarding hydrogen bonding and tautomeric equilibria [14] [15].

Carbon-13 solid-state Nuclear Magnetic Resonance studies have revealed distinct chemical shift patterns for different tautomeric forms and conformational states [15] [17]. The carbonyl carbon signals in keto-amine forms typically appear at different chemical shifts compared to enol-imine forms, enabling identification of predominant tautomeric states [15] [17].

Table 6: Representative Solid-State Nuclear Magnetic Resonance Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹³C (C=N) | 155-165 | Imine carbon |

| ¹³C (C=O) | 170-175 | Carbonyl carbon |

| ¹⁵N (Schiff base) | 155-160 | Protonated imine nitrogen |

| ¹H (OH) | 10-13 | Phenolic proton |

Nitrogen-15 solid-state Nuclear Magnetic Resonance spectroscopy has provided direct information about the protonation state of the Schiff base nitrogen atom [15] [16]. The chemical shift values around 155-160 ppm indicate protonated Schiff base formation with specific hydrogen bonding patterns [15] [16].

Cross-polarization Magic Angle Spinning experiments have enabled detailed analysis of molecular dynamics and hydrogen bonding strength [15]. These studies have revealed that compounds with stronger intramolecular hydrogen bonding exhibit reduced molecular mobility, which correlates with their photochromic behavior [14] [15].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types